A Comprehensive Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
A Comprehensive Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth technical overview of a key derivative, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No: 1246088-59-4). We will explore its fundamental chemical properties, delve into a reasoned, multi-step synthesis protocol, and outline robust analytical methodologies for its characterization. Furthermore, this whitepaper will illuminate the compound's significant role as a crucial building block in the development of targeted therapeutics, particularly potent kinase inhibitors for oncology and inflammatory diseases. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and application of novel heterocyclic compounds in contemporary drug discovery.
Core Compound Identification and Physicochemical Properties
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a halogenated derivative of the 7-azaindole scaffold. The strategic placement of the fluoro and iodo substituents, along with the carboxylic acid moiety, provides multiple points for synthetic elaboration and modulates the electronic and steric properties of the molecule, making it a highly valuable intermediate in the synthesis of complex drug candidates.
Table 1: Physicochemical Properties of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
| Property | Value |
| CAS Number | 1246088-59-4 |
| Molecular Formula | C₈H₄FIN₂O₂ |
| Molecular Weight | 306.03 g/mol |
| Appearance | Expected to be a solid |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light |
The Strategic Importance in Drug Development: A Versatile Pharmacophore
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets.[1] The introduction of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for cross-coupling reactions to introduce further molecular complexity. This trifecta of functionalities makes 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid a cornerstone for building libraries of potent and selective inhibitors for various enzyme families.
Inhibition of Protein Kinases
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several classes of protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer and autoimmune disorders.
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Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in various cancers.[2][3][4][5] The 1H-pyrrolo[2,3-b]pyridine nucleus can form critical hydrogen bonds within the ATP-binding pocket of FGFRs, and derivatives have shown potent inhibitory activity.[3] The core structure of the title compound is ideally suited for the development of novel FGFR inhibitors.
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Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[6][7][8][9] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis.[8][10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of potent JAK inhibitors.[10]
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Other Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors for other kinases, including Phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases, and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[11][12]
Below is a diagram illustrating the central role of the JAK-STAT signaling pathway, a key target for inhibitors derived from the title compound.
Caption: Proposed synthetic workflow for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Step 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole scaffold can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions from appropriate pyridine precursors. [13] Step 2: Selective Iodination of the 7-Azaindole Core
The iodination of the 7-azaindole ring is a critical step. Direct iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base can be employed. The regioselectivity of this reaction is influenced by the electronic properties of the starting material. [1]
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Dissolution: Dissolve the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid precursor in a suitable solvent such as N,N-dimethylformamide (DMF).
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Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a comprehensive suite of analytical techniques should be employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrrolo-pyridine core, a broad singlet for the N-H proton of the pyrrole, and a downfield signal for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the core structure, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₈H₄FIN₂O₂). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (carboxylic acid), and C-F bonds. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic core and strategically placed functional groups makes it an ideal starting point for the synthesis of potent and selective modulators of key biological targets, particularly protein kinases. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in the development of next-generation therapeutics for a range of human diseases.
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